molecular formula C8H8N4O B12578557 N-[2-(Azidomethyl)phenyl]formamide CAS No. 496963-66-7

N-[2-(Azidomethyl)phenyl]formamide

Cat. No.: B12578557
CAS No.: 496963-66-7
M. Wt: 176.18 g/mol
InChI Key: HPLVJHMGALDWNT-UHFFFAOYSA-N
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Description

N-[2-(Azidomethyl)phenyl]formamide is an organic compound with the molecular formula C₈H₈N₄O It is characterized by the presence of an azido group (-N₃) attached to a phenyl ring, which is further connected to a formamide group (-NHCHO)

Preparation Methods

The synthesis of N-[2-(Azidomethyl)phenyl]formamide can be achieved through several methods. One common approach involves the reaction of 2-(chloromethyl)benzaldehyde with sodium azide in the presence of a suitable solvent to form the azido intermediate. This intermediate is then subjected to formylation using formic acid or formic acid derivatives to yield the final product .

Industrial production methods for this compound are not well-documented, but laboratory-scale synthesis typically involves the use of mild reaction conditions and readily available reagents. The reaction is usually carried out under controlled temperatures to ensure high yields and purity of the product.

Chemical Reactions Analysis

N-[2-(Azidomethyl)phenyl]formamide undergoes various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro or nitroso derivatives under specific conditions.

    Reduction: Reduction of the azido group can lead to the formation of amines or other nitrogen-containing compounds.

    Substitution: The azido group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, and oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed depend on the specific reaction conditions and the nature of the reagents used .

Scientific Research Applications

N-[2-(Azidomethyl)phenyl]formamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(Azidomethyl)phenyl]formamide involves the reactivity of the azido group, which can undergo cycloaddition reactions to form triazoles. These reactions are often catalyzed by copper(I) ions in click chemistry applications. The formamide group can also participate in hydrogen bonding and other interactions, influencing the compound’s behavior in various environments .

Comparison with Similar Compounds

N-[2-(Azidomethyl)phenyl]formamide can be compared to other azido-containing compounds such as:

    Azidomethylbenzene: Lacks the formamide group, making it less versatile in certain applications.

    Azidomethylformamide: Similar structure but without the phenyl ring, affecting its reactivity and applications.

    Phenylazide: Contains only the azido group attached to a phenyl ring, limiting its use in bioconjugation and other specialized reactions.

The presence of both the azido and formamide groups in this compound makes it unique and valuable for a wide range of applications .

Properties

CAS No.

496963-66-7

Molecular Formula

C8H8N4O

Molecular Weight

176.18 g/mol

IUPAC Name

N-[2-(azidomethyl)phenyl]formamide

InChI

InChI=1S/C8H8N4O/c9-12-11-5-7-3-1-2-4-8(7)10-6-13/h1-4,6H,5H2,(H,10,13)

InChI Key

HPLVJHMGALDWNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN=[N+]=[N-])NC=O

Origin of Product

United States

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